molecular formula C11H13ClN2S B13731154 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine CAS No. 46425-47-2

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine

Cat. No.: B13731154
CAS No.: 46425-47-2
M. Wt: 240.75 g/mol
InChI Key: PVMWFCUPSUANSK-UHFFFAOYSA-N
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Description

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is a heterocyclic compound containing a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2-chloro-2-phenylethylamine with a thiazolidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired thiazolidin-2-imine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-2-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate
  • 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a chloro-phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-chloro-2-phenylethyl)-1,3-thiazolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c12-10(9-4-2-1-3-5-9)8-14-6-7-15-11(14)13/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWFCUPSUANSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377874
Record name 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46425-47-2
Record name 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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